molecular formula C13H24O3 B1594293 2-tert-Butylcyclohexyl ethyl carbonate CAS No. 67801-64-3

2-tert-Butylcyclohexyl ethyl carbonate

Cat. No. B1594293
CAS RN: 67801-64-3
M. Wt: 228.33 g/mol
InChI Key: ZHWLEUGSDGROJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-Butylcyclohexyl ethyl carbonate is a multi-constituent substance . It is often used in the plastic industry as a polymerization initiator . The IUPAC name for this substance is 2-tert-butylcyclohexyl ethyl carbonate .


Synthesis Analysis

While there is limited information available on the specific synthesis of 2-tert-Butylcyclohexyl ethyl carbonate, it is known that similar substances, such as tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC), are commonly used as polymerization initiators . These substances are often used in the production of polymers like ethylene, styrene, and butadiene .


Chemical Reactions Analysis

2-tert-Butylcyclohexyl ethyl carbonate, like other organic peroxides, is sensitive to heat, light, and can decompose rapidly when in contact with acid, alkali, and metal ions . The decomposition of this substance can lead to the release of an immense amount of energy and gases . The gaseous decomposition product of TBEC is tert-butyl alcohol, carbon dioxide, and 2-ethylhexanol .

Scientific Research Applications

Fragrance Synthesis

2-tert-Butylcyclohexyl ethyl carbonate is used in the synthesis of fragrant compounds. One study describes the reaction of 2-tert-butylcyclohexanol with dimethyl carbonate, resulting in the formation of fragrance compounds (Kacer, Kuzma, Liberkova, & Červený, 1998).

Polymerization Processes

This compound also plays a role in polymerization. For instance, it's used in the radical polymerizations of vinyl alkyl carbonates to create high molecular weight polymers (Ebdon, AukrustIngerReidun, Redford, & Solberg, 1994).

Copolymerization Studies

In copolymerization, 2-tert-butylcyclohexyl ethyl carbonate is involved in the formation of polycarbonates. One study demonstrated the copolymerization of epoxycyclohexyl and carbon dioxide, producing polycarbonates with unique solubility and physical properties (Darensbourg, Rodgers, & Fang, 2003).

Fuel Additive Research

In fuel research, derivatives of 2-tert-butylcyclohexyl ethyl carbonate are explored as oxygenates in gasoline to enhance fuel properties (Schifter, González, & González-Macías, 2016).

Synthesis of Other Chemical Compounds

It is also used in chemical syntheses, like the Barton-Zard reaction for creating specific compounds (Can-cheng, 2006), and in the synthesis of acrylates from olefins (Manzini, Huguet, Trapp, Paciello, & Schaub, 2017).

Safety And Hazards

2-tert-Butylcyclohexyl ethyl carbonate is classified as a Class 2 hazardous substance with high explosion hazard . It is recommended to keep the substance away from heat, sparks, open flames, and hot surfaces . It should be used in accordance with good manufacturing and industrial hygiene practices, and in areas with adequate ventilation .

properties

IUPAC Name

(2-tert-butylcyclohexyl) ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-5-15-12(14)16-11-9-7-6-8-10(11)13(2,3)4/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWLEUGSDGROJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1CCCCC1C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052376
Record name 2-tert-Butylcyclohexyl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butylcyclohexyl ethyl carbonate

CAS RN

67801-64-3
Record name 2-(1,1-Dimethylethyl)cyclohexyl ethyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67801-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, 2-(1,1-dimethylethyl)cyclohexyl ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067801643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonic acid, 2-(1,1-dimethylethyl)cyclohexyl ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-tert-Butylcyclohexyl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-butylcyclohexyl ethyl carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.059
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-tert-Butylcyclohexyl ethyl carbonate
Reactant of Route 2
Reactant of Route 2
2-tert-Butylcyclohexyl ethyl carbonate
Reactant of Route 3
Reactant of Route 3
2-tert-Butylcyclohexyl ethyl carbonate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-tert-Butylcyclohexyl ethyl carbonate
Reactant of Route 5
Reactant of Route 5
2-tert-Butylcyclohexyl ethyl carbonate
Reactant of Route 6
Reactant of Route 6
2-tert-Butylcyclohexyl ethyl carbonate

Citations

For This Compound
1
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2017 - fragrancematerialsafetyresource …
… Synonyms: 2-tert-Butylcyclohexyl ethyl carbonate; Carbonic acid, 2-(1,1-dimethylethyl)cyclohexyl ethyl ester; Ethyl 2-tertbutylcyclohexyl carbonate; Floramat; 炭酸¼2-tert-ブチルシクロ …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.